molecular formula C9H10Br2O B1413806 2-Bromo-4-(2-bromoethoxy)-1-methylbenzene CAS No. 1859383-35-9

2-Bromo-4-(2-bromoethoxy)-1-methylbenzene

Cat. No.: B1413806
CAS No.: 1859383-35-9
M. Wt: 293.98 g/mol
InChI Key: HSYZGZZOZNCEBU-UHFFFAOYSA-N
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Description

This compound is synthesized via alkylation of 2-bromo-4-methylphenol with 1,2-dibromoethane, yielding a colorless oil with a reported 84% efficiency after purification by column chromatography (Hex/EtOAc 9:1) . Its structure combines electron-withdrawing bromine atoms with a methyl group, making it a versatile intermediate in organic synthesis, particularly in coupling reactions and further functionalization.

Properties

IUPAC Name

2-bromo-4-(2-bromoethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYZGZZOZNCEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

The initial step involves selective bromination of a methylbenzene precursor, typically 1-methyl-4-phenoxybenzene or similar compounds, to introduce bromine at the para position relative to the methyl group.

Reaction Conditions:

  • Reagents: Bromine ($$Br2$$), Lewis acid catalysts such as ferric bromide ($$FeBr3$$) or aluminum chloride ($$AlCl_3$$)
  • Solvent: Dichloromethane or carbon tetrachloride
  • Temperature: Controlled, often around 0–25°C to prevent polybromination
  • Procedure: Bromine is added dropwise to the aromatic compound under stirring, with the catalyst facilitating electrophilic substitution at the para position.

Research Data:

  • Bromination yields for methylbenzene derivatives are typically high (>90%) under optimized conditions.
  • Selectivity is enhanced by controlling temperature and reagent addition rate.

Ethoxy Substitution at the Para Position

Method Overview:

The key step is the introduction of the 2-bromoethoxy group onto the aromatic ring, achieved via nucleophilic substitution of a suitable leaving group or direct etherification.

Reaction Route:

  • Starting Material: 4-hydroxy methylbenzene derivative (e.g., 4-hydroxy-1-methylbenzene)
  • Reagents: 1,2-dibromoethane ($$BrCH2CH2Br$$), potassium carbonate ($$K2CO3$$)
  • Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF)
  • Conditions:
    • Temperature: 80°C
    • Reaction Time: 6 hours
    • Procedure: The phenolic hydroxyl group reacts with 1,2-dibromoethane in the presence of $$K2CO3$$, which deprotonates the phenol, enabling nucleophilic attack on the electrophilic carbon of dibromoethane, forming the ether linkage.

Research Findings:

  • This method yields the 2-bromoethoxy derivative with yields typically in the range of 80–94%, depending on reaction optimization.
  • Reuse of $$K2CO3$$ is feasible, maintaining activity over multiple cycles, which enhances sustainability.

Final Bromination and Purification

Method Overview:

The last step involves the selective bromination of the aromatic ring to obtain the desired dibromo-substituted compound.

Reaction Conditions:

  • Bromination is carried out using elemental bromine in the presence of Lewis acids, similar to initial bromination steps.
  • Temperature: Maintained at 0–25°C
  • Workup: Reaction mixture is quenched with water, extracted with organic solvents, and purified via column chromatography.

Data and Characterization:

  • Yield: Typically around 80–90%
  • Spectroscopic confirmation: Proton NMR ($$^{1}H$$ NMR), Carbon NMR ($$^{13}C$$ NMR), and HRMS confirm structure and purity.

Data Summary Table: Preparation of 2-Bromo-4-(2-bromoethoxy)-1-methylbenzene

Step Reagents & Conditions Yield (%) Notes
Bromination $$Br2$$, $$FeBr3$$, 0°C >90 Para-selectivity
Ethoxy substitution 1,2-dibromoethane, $$K2CO3$$, MeCN, 80°C, 6h 85–94 High yield, reusable base
Final bromination Bromine, Lewis acid, 0–25°C 80–90 Purification via chromatography

Mechanistic Insights

  • Bromination: Electrophilic aromatic substitution facilitated by Lewis acids, with regioselectivity favoring para position due to steric and electronic effects.
  • Ether formation: Nucleophilic attack of phenolate ion on 1,2-dibromoethane, forming the ethoxy linkage.
  • Final bromination: Radical or electrophilic substitution, with controlled conditions to prevent overbromination.

Notes on Research Findings and Optimization

  • Reaction Environment: Use of inert atmosphere (nitrogen or argon) minimizes side reactions.
  • Temperature Control: Critical for selectivity—higher temperatures favor multiple substitutions.
  • Catalyst Reuse: $$K2CO3$$ can be recovered and reused after filtration and drying, reducing costs and environmental impact.
  • Purification: Column chromatography with suitable eluents (hexane/ethyl acetate) ensures high purity.

Biological Activity

2-Bromo-4-(2-bromoethoxy)-1-methylbenzene, also known as a bromoether derivative, is an aromatic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agrochemicals, and materials science. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈Br₂O
  • CAS Number : 1859383-35-9

This compound features a bromine atom at the 2-position and a bromoethoxy group at the 4-position of the benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with bromoether functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. A notable study demonstrated that certain bromoether compounds exhibited potent activity against Gram-positive bacteria, suggesting their potential as antibiotic agents .

Insecticidal Activity

The larvicidal activity of related bromoether compounds has been explored in detail. A study evaluating larvicidal efficacy against Aedes aegypti showed that certain derivatives led to 100% larval mortality within 24 hours of exposure . This suggests that this compound may possess similar insecticidal properties due to its structural similarities.

Cytotoxicity and Cellular Impact

Research on the cytotoxic effects of bromoether compounds indicates that they can induce apoptosis in cancer cell lines. For example, a case study involving related compounds showed significant cytotoxicity against specific cancer cell lines, with mechanisms potentially involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The bromine atoms may interact with enzymes involved in metabolic pathways, inhibiting their function and leading to antimicrobial or cytotoxic effects.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative damage and apoptosis.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
Insecticidal100% larval mortality in Aedes aegypti
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various bromoether derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher bromine substitution showed enhanced antimicrobial activity, suggesting a structure-activity relationship that could be further explored for drug development .

Case Study 2: Insect Larvicidal Activity

A comprehensive study evaluated the larvicidal effects of multiple bromoether compounds on Aedes aegypti. The findings revealed that structural modifications significantly impacted lethality rates, underscoring the importance of chemical structure in determining biological efficacy .

Scientific Research Applications

Organic Synthesis

2-Bromo-4-(2-bromoethoxy)-1-methylbenzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study conducted on the synthesis of anti-cancer agents, this compound was employed to create derivatives that exhibited enhanced biological activity against cancer cell lines. The compound's ability to undergo electrophilic substitution reactions allowed for the introduction of various functional groups, tailoring the pharmacological properties of the resultant compounds.

Material Science

The compound plays a crucial role in developing new materials with specific properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 250 °C
Mechanical Strength50 MPa
Solubility in Organic SolventsHigh

Biological Studies

Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of bromine atoms enhances the biological activity of this compound.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant activity against various bacterial strains. The structure-activity relationship (SAR) highlights that halogen substituents improve antimicrobial potency.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
1-Bromo-4-(2-methoxyethoxy)benzeneE. coli15 µg/mL
2-(4-bromophenyl)-N,N-dimethylacetamideBacillus subtilis12 µg/mL

Industrial Applications

In industrial settings, this compound serves as a reagent in various chemical processes, including the production of specialty chemicals.

Case Study: Specialty Chemicals Production

A notable application of this compound is in producing flame retardants. The brominated structure imparts flame-retardant properties to polymers, making them suitable for use in electronics and construction materials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Similar Compounds :

1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5): Lacks the second bromine at the benzene 2-position. Molecular weight: 215.09 g/mol. Boiling point: 107–108°C (8 mmHg) .

4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1): Ethoxy group replaces the bromoethoxy chain. Similarity score: 0.95 .

1-Bromo-2-(bromomethyl)-4-methoxybenzene (CAS 19614-12-1): Features a bromomethyl group and methoxy substituent. Similarity score: 0.92 .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Contains an acetophenone moiety and methoxy group. Used as a manufacturing intermediate .

Structural Differences :

  • The target compound’s dual bromine atoms enhance its electrophilicity compared to mono-brominated analogs like 1-(2-Bromoethoxy)-4-methylbenzene.
  • Methoxy or acetophenone substituents in analogs (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) introduce electron-donating effects, reducing reactivity in nucleophilic substitutions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Purity/Yield
2-Bromo-4-(2-bromoethoxy)-1-methylbenzene C₉H₉Br₂O 291.98* Not reported Not reported 84% yield
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO 215.09 107–108 (8 mmHg) 37–38 98% purity
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 215.09 Not reported Not reported 95% purity
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 Not reported Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s higher molecular weight (291.98 g/mol) compared to analogs reflects its additional bromine atom.
  • Brominated ethoxy chains (e.g., in 1-(2-Bromoethoxy)-4-methylbenzene) lower boiling points relative to non-halogenated ethers due to increased density but decreased volatility .

Reactivity Trends :

  • The dual bromine atoms in the target compound make it highly reactive in SN2 substitutions and Suzuki-Miyaura couplings.
  • Methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) show reduced electrophilicity, favoring reactions like Friedel-Crafts acylations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 2-Bromo-4-(2-bromoethoxy)-1-methylbenzene, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, bromination of 4-(2-hydroxyethoxy)-1-methylbenzene using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., H₂SO₄) under anhydrous conditions. Temperature control (60–80°C) and inert atmosphere (N₂) are critical to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Kinetic studies suggest maintaining stoichiometric excess of brominating agents improves yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl group at δ 2.3 ppm, bromine-induced deshielding).
  • X-ray crystallography : Single-crystal analysis using SHELXL ( ) resolves bond lengths and angles, confirming the bromoethoxy group's conformation. Preferential use of Mo-Kα radiation (λ = 0.71073 Å) enhances resolution for heavy atoms like bromine .
  • GC-MS : Validates purity and molecular ion peaks (e.g., m/z ≈ 294 for [M]⁺).

Q. How can solubility and stability be optimized for this compound in experimental settings?

  • Methodological Answer : Solubility tests in polar (DMSO, acetone) vs. nonpolar solvents (hexane) guide solvent selection. Stability studies under varying pH (4–9) and temperature (4–25°C) show degradation above 40°C. Additives like BHT (0.1%) inhibit radical-mediated decomposition .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, identifying electrophilic sites (bromine atoms). Basis sets like 6-311+G(d,p) improve accuracy for halogens. Comparisons with experimental UV-Vis spectra validate computational models .

Q. How can regioselectivity challenges during halogenation or functionalization be addressed?

  • Methodological Answer : Steric and electronic factors dominate regioselectivity. For bromination, directing groups (e.g., methyl) favor para substitution. Computational modeling (DFT) predicts transition states, while kinetic isotope effects (KIE) experiments using deuterated analogs validate mechanisms .

Q. What strategies resolve contradictions between experimental and computational data (e.g., reaction energetics)?

  • Methodological Answer : Discrepancies in activation energies may arise from solvent effects or approximations in DFT. Include implicit solvation models (e.g., PCM) in calculations. Experimental validation via calorimetry (ΔH measurement) or in-situ IR monitoring refines computational parameters .

Q. How does this compound interact with biological macromolecules, and what assays assess its bioactivity?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens binding affinity to enzymes (e.g., cytochrome P450).
  • In vitro assays : MTT assays (cell viability) and fluorometric enzymatic assays (e.g., esterase inhibition) quantify bioactivity. LC-MS/MS tracks metabolic pathways in hepatic microsomes .

Q. What crystallographic refinements (e.g., SHELXL) handle twinned data or disorder in its crystal structure?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN command with BASF parameter refines overlapping domains. Disorder in the bromoethoxy chain is modeled using PART instructions, with occupancy factors adjusted via free variable refinement .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature60–80°C
Brominating AgentPBr₃ (1.5 eq)
PurificationSilica gel (Hexane:EtOAc)
Yield65–75%

Table 2 : Computational vs. Experimental Bond Lengths (Å)

BondDFT (B3LYP)X-ray Data
C-Br (aromatic)1.891.91
C-O (ethoxy)1.421.40
C-CH₃1.511.49

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4-(2-bromoethoxy)-1-methylbenzene
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